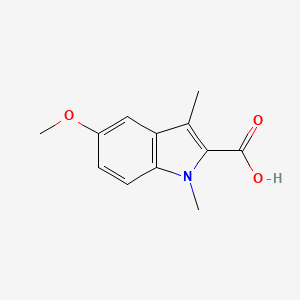

5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

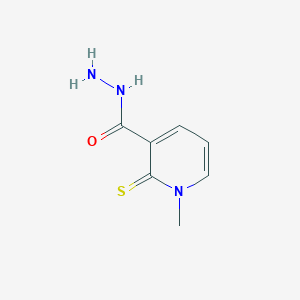

5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 . It is a derivative of indole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indole derivatives, including 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid, has been a subject of research . For instance, the nitro group of a certain compound was reduced and acetylated to provide an intermediate in the synthesis process .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid can be represented by the InChI code: 1S/C12H13NO3/c1-7-9-6-8 (16-3)4-5-10 (9)13 (2)11 (7)12 (14)15/h4-6H,1-3H3, (H,14,15) .

Physical And Chemical Properties Analysis

5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid has a molecular weight of 219.24 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are both 219.08954328 g/mol . Its topological polar surface area is 51.5 Ų .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Fluorescent Imaging Probe

5-Methoxyindole-2-carboxylic acid serves as a fluorescent small molecule probe for in vivo lipid imaging . Its unique properties make it valuable for visualizing lipid distribution and metabolism.

Potent Antitumor Bifunctional DNA Alkylating Agents

Indole derivatives have been studied for their antitumor properties. Some exhibit bifunctional activity by alkylating DNA, disrupting cancer cell growth.

Future Directions

The future directions for the study of 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in indole derivatives in various fields of study , there is potential for future research in this area.

properties

IUPAC Name |

5-methoxy-1,3-dimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-9-6-8(16-3)4-5-10(9)13(2)11(7)12(14)15/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJZWIPPIODAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)OC)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[3.5]nonane-8-carbaldehyde](/img/structure/B2571173.png)

![6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2571176.png)

![N-(3-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571177.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide](/img/structure/B2571178.png)

![5-Azaspiro[3.4]octan-8-ol hydrochloride](/img/structure/B2571180.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2571183.png)

![3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2571186.png)

![(5-Chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2571190.png)

![N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2571191.png)